molecular formula C9H7Cl2N3 B13700397 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Katalognummer: B13700397
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: LEIWYQAEGLPJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[2,3-b]pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,8-Dichloro-2,3-dimethylquinoxaline
  • 6,8-Dichloro-2,3-dimethylpyrido[2,3-d]pyrimidine
  • 6,8-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

Uniqueness

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrido[2,3-b]pyrazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H7Cl2N3

Molekulargewicht

228.07 g/mol

IUPAC-Name

6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-5(2)13-9-8(12-4)6(10)3-7(11)14-9/h3H,1-2H3

InChI-Schlüssel

LEIWYQAEGLPJOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=N1)C(=CC(=N2)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.